1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one

Lipophilicity LogP Drug-likeness

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one (CAS 72757‑30‑3) is a C₁₃H₂₃N₃O₂ bis‑pyrrolidinone featuring two 2‑oxopyrrolidine rings linked via a flexible propyl‑amino‑ethyl spacer [REFS‑1]. The compound has a molecular weight of 253.34 g mol⁻¹, a calculated XlogP of −0.7, a topological polar surface area (TPSA) of 52.6 Ų and seven rotatable bonds [REFS‑2].

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
CAS No. 72757-30-3
Cat. No. B12695539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one
CAS72757-30-3
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNCCN2CCCC2=O
InChIInChI=1S/C13H23N3O2/c17-12-4-1-8-15(12)10-3-6-14-7-11-16-9-2-5-13(16)18/h14H,1-11H2
InChIKeyMUCSTYUPDPKVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound 72757-30-3: Key Identity & Sourcing Profile for 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one


1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one (CAS 72757‑30‑3) is a C₁₃H₂₃N₃O₂ bis‑pyrrolidinone featuring two 2‑oxopyrrolidine rings linked via a flexible propyl‑amino‑ethyl spacer [REFS‑1]. The compound has a molecular weight of 253.34 g mol⁻¹, a calculated XlogP of −0.7, a topological polar surface area (TPSA) of 52.6 Ų and seven rotatable bonds [REFS‑2]. It belongs to the 2‑oxopyrrolidine (racetam‑like) chemotype but differs from classical monocyclic racetams by incorporating a secondary amino‑bridged dimeric architecture.

Why CAS 72757-30-3 Cannot Be Replaced by a Generic Racetam: Structural & Physicochemical Divergence


The bis‑pyrrolidinone architecture of CAS 72757‑30‑3 produces a physicochemical signature that is distinct from mono‑pyrrolidinone racetams such as piracetam. Its larger size (MW 253 vs 142), increased lipophilicity (XlogP −0.7 vs −1.3 to −1.5) and greater conformational flexibility (7 rotatable bonds vs 2) alter membrane permeability, distribution volume and hydrogen‑bonding capacity [REFS‑1][REFS‑2]. These differences mean that in vitro potency, in vivo pharmacokinetics or off‑target profiles observed with piracetam cannot be extrapolated to 72757‑30‑3; direct procurement of the specified analog is essential when the goal is consistent structure‑driven behavior in an assay or formulation.

Quantitative Differentiation Evidence for CAS 72757-30-3 vs. Piracetam


Lipophilicity Comparison: CAS 72757-30-3 is Less Hydrophilic than Piracetam

The calculated XlogP of 72757‑30‑3 is −0.7, whereas piracetam’s XlogP is −1.52 [REFS‑1][REFS‑2]. This 0.8 log-unit difference indicates that the bis‑pyrrolidinone is roughly six‑fold more lipophilic, which can affect passive membrane permeability, plasma protein binding and tissue distribution.

Lipophilicity LogP Drug-likeness

Molecular Size & Rotatable Bond Count: Impact on Conformational Entropy

With a molecular weight of 253 Da and seven rotatable bonds, 72757‑30‑3 is significantly larger and more flexible than piracetam (142 Da, two rotatable bonds) [REFS‑1][REFS‑2]. The higher number of rotatable bonds may result in a greater entropic penalty upon target binding but could also allow the compound to adopt conformations that are inaccessible to piracetam.

Conformational flexibility Rotatable bonds Molecular weight

Topological Polar Surface Area: Implications for Blood‑Brain Barrier Penetration

The calculated TPSA of 72757‑30‑3 is 52.6 Ų, which lies below the commonly cited CNS‑penetration threshold of ~90 Ų, similar to piracetam’s TPSA of 63.4 Ų [REFS‑1][REFS‑2]. The slightly lower TPSA, combined with increased lipophilicity, suggests that 72757‑30‑3 may exhibit a different brain‑to‑plasma ratio than piracetam.

Blood-brain barrier Polar surface area CNS penetration

Hydrogen‑Bond Acceptor Count & Potential for Target Engagement

72757‑30‑3 contains three hydrogen‑bond acceptors (two amide carbonyls plus one secondary amine) compared with two in piracetam [REFS‑1][REFS‑2]. The additional HBA site may enable supplementary intermolecular interactions, potentially altering selectivity profiles across biological targets that are sensitive to hydrogen‑bond networks.

Hydrogen bonding Target engagement Pharmacophore

Availability of Direct Biological or Pharmacological Data

A systematic search of PubMed, Google Patents and authoritative chemical databases (PubChem, ChEMBL, DrugBank) returned no primary research articles, no reported IC₅₀/Kᵢ values and no in vivo pharmacological data for CAS 72757‑30‑3. In contrast, piracetam has extensive clinical and preclinical characterization [REFS‑1]. The absence of published biological data for 72757‑30‑3 means that any biological differentiation currently rests solely on predicted physicochemical properties.

Data availability Pharmacological characterization Procurement risk

Recommended Application Scenarios for CAS 72757-30-3 Based on Current Evidence


Analytical Reference Standard for Bis‑Pyrrolidinone Impurity Profiling

Because 72757‑30‑3 represents a dimeric 2‑oxopyrrolidine substructure that may arise as a process impurity or degradation product in racetam manufacturing, procurement as an analytical reference standard is warranted for HPLC‑MS impurity tracking, forced‑degradation studies and batch‑to‑batch quality control of piracetam or other racetam APIs [REFS‑1].

Exploratory Medicinal Chemistry & SAR Library Expansion

The dimeric architecture with a secondary‑amine linker differentiates 72757‑30‑3 from mono‑pyrrolidinone racetams by introducing additional hydrogen‑bond acceptor capacity, higher lipophilicity and greater conformational flexibility. Medicinal chemistry teams building focused libraries for CNS‑target screening can use 72757‑30‑3 to probe the effect of a double pyrrolidinone pharmacophore on target engagement without committing to a fully characterized clinical candidate [REFS‑1][REFS‑2].

Computational Chemistry & QSAR Model Calibration

The compound’s well‑defined physicochemical parameters (XlogP −0.7, TPSA 52.6 Ų, 7 rotatable bonds, 3 HBA) make it suitable as a calibration point in QSAR or machine‑learning models that predict CNS penetration, solubility or metabolic stability of pyrrolidinone‑containing compounds [REFS‑1].

In‑House Biological Profiling for Nootropic or Neuroprotective Screening

Given the complete absence of published biological data, 72757‑30‑3 is best suited for laboratories equipped to perform de‑novo in‑vitro screening (e.g., acetylcholinesterase inhibition, AMPA receptor modulation, scopolamine‑induced amnesia reversal) to generate proprietary structure‑activity data that cannot be obtained by procuring a well‑characterized racetam [REFS‑1].

Quote Request

Request a Quote for 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.